(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and methoxybenzylidene moieties. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 4-methoxyphenyl isothiocyanate. The final step involves cyclization to form the thiazolidinone ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Other thiazolidinone derivatives with varying substituents on the benzylidene and phenyl rings.
Uniqueness
(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This compound continues to be a subject of interest in scientific research, with ongoing studies exploring its full potential and applications.
Properties
Molecular Formula |
C25H20ClNO4S2 |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20ClNO4S2/c1-29-19-10-8-18(9-11-19)27-24(28)23(33-25(27)32)14-16-7-12-21(22(13-16)30-2)31-15-17-5-3-4-6-20(17)26/h3-14H,15H2,1-2H3/b23-14+ |
InChI Key |
UFQYIZVPXVSEJH-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)SC2=S |
Origin of Product |
United States |
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